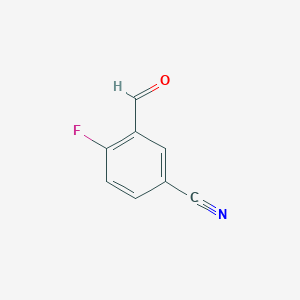

5-Cyano-2-fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBHRCAJZGMNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447957 | |

| Record name | 5-Cyano-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-79-3 | |

| Record name | 5-Cyano-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-2-fluorobenzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 5-Cyano-2-fluorobenzaldehyde. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in utilizing this versatile chemical intermediate.

Core Chemical Properties

This compound is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄FNO | [1][2][3][4] |

| Molecular Weight | 149.12 g/mol | [1][2][3][4] |

| CAS Number | 146137-79-3 | [2][3][4] |

| Appearance | White to light yellow powder | [2] |

| Boiling Point | 216.5 ± 20.0 °C (Predicted) | [5] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |

| Purity | Typically ≥ 98% (GC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Chemical Structure and Identifiers

The structure of this compound is characterized by a benzene ring substituted with a cyano group, a fluorine atom, and a formyl (aldehyde) group.

2D Structure:

| Identifier | Value |

| IUPAC Name | 4-fluoro-3-formylbenzonitrile |

| SMILES | C1=CC(=C(C=C1C#N)F)C=O |

| InChI | InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H |

| InChI Key | QVBHRCAJZGMNFX-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyanation of its bromo-precursor, 5-bromo-2-fluorobenzaldehyde.[6]

Reaction:

5-bromo-2-fluorobenzaldehyde + CuCN → this compound + CuBr

Materials:

-

5-bromo-2-fluorobenzaldehyde

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 5-bromo-2-fluorobenzaldehyde and copper(I) cyanide in N,N-dimethylformamide.

-

Heat the reaction mixture to a high temperature (e.g., 190°C) to facilitate the nucleophilic substitution of the bromine atom with the cyanide group.[6]

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The workup procedure typically involves pouring the reaction mixture into an aqueous solution to precipitate the product and quench any remaining reactive species.

-

The crude product is then collected by filtration, washed, and purified, often by recrystallization or column chromatography, to yield pure this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][7] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors, such as those with BRCA1 or BRCA2 mutations.[1][8]

Role in PARP Inhibitor Synthesis and Mechanism of Action

This compound serves as a crucial building block for constructing the core structures of several PARP inhibitors, including the clinically approved drug Olaparib.[5][7] The aldehyde functionality allows for further chemical transformations to build the complex heterocyclic systems characteristic of these inhibitors.

The therapeutic strategy involving PARP inhibitors is based on the concept of synthetic lethality . In healthy cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a key role.[3][9] If these breaks are not repaired, they can lead to double-strand breaks during DNA replication. These double-strand breaks are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1][10]

In cancer cells with BRCA mutations, the HR pathway is deficient. When these cells are treated with a PARP inhibitor, the BER pathway is also compromised. This leads to an accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks that the cancer cells cannot repair. The resulting genomic instability triggers apoptosis (programmed cell death), selectively killing the cancer cells while leaving healthy cells, with their functional HR pathway, relatively unharmed.[1][10][11]

The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly in the development of targeted cancer therapeutics like PARP inhibitors. Its well-defined chemical properties and versatile reactivity make it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis and applications can facilitate the design and creation of novel bioactive molecules.

References

- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 3. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 146137-79-3 | Benchchem [benchchem.com]

- 7. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 10. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The underlying mechanism for the PARP and BRCA synthetic lethality : Clearing up the misunderstandings [diva-portal.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Cyano-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Cyano-2-fluorobenzaldehyde, a key building block in modern medicinal chemistry. This document details its properties, synthesis, purification, and its role in the development of targeted therapeutics, particularly kinase inhibitors. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Core Physicochemical Characteristics

This compound is a substituted aromatic aldehyde that possesses a unique combination of functional groups, making it a versatile reagent in organic synthesis. Its chemical structure consists of a benzene ring substituted with a cyano group, a fluorine atom, and a formyl (aldehyde) group.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄FNO | [1][2][3] |

| Molecular Weight | 149.12 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder/solid | |

| Melting Point | 80-82 °C | |

| Boiling Point | 216.5 ± 20.0 °C (Predicted) | [3] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, acetone, and benzene. Limited solubility in water. | |

| CAS Number | 146137-79-3 | [1][2][3] |

Reactivity and Applications in Drug Discovery

The trifecta of reactive sites—the aldehyde, the cyano group, and the fluorine atom—makes this compound a highly valuable intermediate in the synthesis of complex heterocyclic compounds for drug discovery.[4]

-

Aldehyde Group: Readily participates in condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon double bonds.[4]

-

Cyano Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

-

Fluorine Atom: The electron-withdrawing nature of the adjacent aldehyde and the para-cyano group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), a key reaction in building complex molecular scaffolds.[4]

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders. This compound serves as a precursor for inhibitors of Vaccinia-Related Kinase 1 (VRK1) and Vaccinia-Related Kinase 2 (VRK2), which are involved in cell cycle progression, DNA damage response, and MAPK signaling pathways.[5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of 5-bromo-2-fluorobenzaldehyde. The following is a generalized experimental protocol based on literature descriptions.[4][6]

Reaction Scheme:

A representative synthetic route for this compound.

Materials:

-

5-Bromo-2-fluorobenzaldehyde

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-2-fluorobenzaldehyde in anhydrous DMF, add copper(I) cyanide.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by either column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. The optimal ratio should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane/ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried sample onto the top of the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Recrystallization:

-

Solvent System: Ethanol or a mixture of dichloromethane and hexane can be effective.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Visualization of a Relevant Signaling Pathway

As this compound is a key precursor for VRK1 inhibitors, the following diagram illustrates a simplified representation of the VRK1 signaling pathway, highlighting its role in cell cycle progression and p53 regulation.[4][7][8]

Simplified VRK1 signaling pathway and the point of intervention for inhibitors.

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals in the aromatic and aldehyde regions.

-

Aldehyde Proton (-CHO): A singlet peak is expected to appear far downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the cyano and aldehyde groups and the electron-donating and coupling effects of the fluorine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (-CHO): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of δ 185-195 ppm.[8]

-

Cyano Carbon (-CN): The carbon of the cyano group should appear in the range of δ 115-125 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine atom will show a large coupling constant (¹JC-F). The chemical shifts of the other aromatic carbons will be influenced by the substituents, with carbons ortho and para to the electron-withdrawing groups being more deshielded.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption is expected around 2220-2240 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band should appear in the region of 1690-1715 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehyde C-H stretch, typically found around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

C-F Stretch: A strong absorption due to the carbon-fluorine bond is expected in the range of 1200-1300 cm⁻¹.

-

Aromatic C=C and C-H Stretches: Multiple bands for aromatic C=C stretching will be observed between 1450-1600 cm⁻¹, and C-H stretching bands will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (149.12 g/mol ). High-resolution mass spectrometry would provide the exact mass.

-

Fragmentation Pattern: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO, 29 Da) and the loss of carbon monoxide (CO, 28 Da). The presence of the cyano and fluoro substituents will also influence the fragmentation pathways.

This technical guide provides a solid foundation for researchers working with this compound, offering essential data and methodologies to support its use in innovative drug discovery and development programs.

References

- 1. VRK2 kinase pathogenic pathways in cancer and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. VRK1 signaling pathway in the context of the proliferation phenotype in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. VRK1 - Wikipedia [en.wikipedia.org]

- 8. VRK1 VRK serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 11. Benzaldehyde [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Cyano-2-fluorobenzaldehyde (CAS: 146137-79-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyano-2-fluorobenzaldehyde, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its applications in the development of novel therapeutics, including its role in the synthesis of specific enzyme inhibitors.

Core Chemical and Physical Properties

This compound is a versatile aromatic aldehyde featuring a strategically positioned cyano group and a fluorine atom.[1][2] These functional groups impart unique reactivity, making it a valuable intermediate for the synthesis of complex heterocyclic compounds and fluorinated molecules with enhanced biological activity.[1] The electron-withdrawing nature of the cyano and fluoro groups significantly influences the reactivity of the aromatic ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 146137-79-3 | [3][4] |

| Molecular Formula | C₈H₄FNO | [3][4] |

| Molecular Weight | 149.12 g/mol | [3][4] |

| Appearance | White to light yellow powder | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Boiling Point (Predicted) | 216.5 ± 20.0 °C | [4] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 84.7 ± 21.8 °C | [4] |

| Storage Conditions | 0-8°C | [2] |

| Synonyms | 4-Fluoro-3-formylbenzonitrile | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted/Typical Data |

| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns, Aldehyde proton (1H) as a singlet. |

| ¹³C NMR | Signals for aromatic carbons, a cyano carbon, and a downfield aldehyde carbon. |

| IR (Infrared) | Characteristic peaks for C=O (aldehyde), C≡N (cyano), and C-F stretching vibrations. |

| MS (Mass Spectrometry) | Molecular ion peak corresponding to the molecular weight (149.12 g/mol ). |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyanation of its bromo-precursor, 5-bromo-2-fluorobenzaldehyde. Two established methods are detailed below.

Protocol 1: Cyanation using Copper(I) Cyanide

This protocol describes the synthesis of this compound from 5-bromo-2-fluorobenzaldehyde using copper(I) cyanide.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, a solution of 5-bromo-2-fluorobenzaldehyde (1.93 g, 9.51 mmol) in dimethylformamide (DMF, 4 mL) is prepared.

-

Addition of Reagent: To this solution, add copper(I) cyanide (0.98 g, 10.93 mmol).

-

Reaction Conditions: The reaction mixture is heated to 190°C and stirred for 5 hours.

-

Work-up: The dark brown reaction mixture is cooled and then poured into a solution containing ferric chloride (3.0 g), concentrated hydrochloric acid (0.93 mL), and water (6 mL). The mixture is then warmed to 65°C. Further purification is achieved through standard extraction and chromatographic techniques.[5]

Protocol 2: Palladium-Catalyzed Cyanation

This method utilizes a palladium catalyst for the cyanation reaction.

Methodology:

-

Reaction Setup: To a solution of 5-bromo-2-fluorobenzaldehyde (10 g) in dimethylformamide (60 mL), add zinc cyanide (6.92 g) and tetrakis(triphenylphosphine)palladium(0) (2.28 g).[5]

-

Reaction Conditions: The mixture is stirred at 80°C for 6 hours.[5]

-

Work-up and Purification: The resulting mixture is diluted with ethyl acetate and washed successively with water and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The residue is then purified by silica gel column chromatography.[5]

Applications in Drug Discovery

This compound serves as a critical starting material for the synthesis of various heterocyclic scaffolds and complex molecules with potential therapeutic applications.[1] Its aldehyde group readily participates in condensation reactions, the fluorine atom can be displaced via nucleophilic aromatic substitution, and the cyano group can be further functionalized, making it a versatile building block for creating compound libraries for drug discovery programs.[1]

Inhibition of Tryptophan Hydroxylase (TPH)

A notable application of this compound is in the synthesis of amide compounds that act as inhibitors of tryptophan hydroxylase (TPH), particularly the TPH1 isoform.[6] TPH is a key enzyme in the biosynthesis of serotonin, and its inhibition is a therapeutic strategy for conditions associated with elevated peripheral serotonin levels.[6]

Below is a simplified representation of the serotonin synthesis pathway and the point of inhibition by compounds derived from this compound.

References

- 1. This compound | 146137-79-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 2-Fluoro-5-bromobenzaldehyde | 5-Bromo-2-fluoro-benzaldehyde | Benzene Compounds | Ambeed.com [ambeed.com]

- 6. WO2016109501A1 - Amide compounds as tryptophan hydroxylase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-fluoro-3-formylbenzonitrile (CAS No. 146137-79-3), a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic pathways: Directed ortho-Metalation (DoM) of 4-fluorobenzonitrile and cyanation of a halogenated benzaldehyde precursor. Each route is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Key Synthesis Routes

Two well-documented methods for the synthesis of 4-fluoro-3-formylbenzonitrile are outlined below. The choice of route may depend on the availability of starting materials, scalability, and desired purity.

Route 1: Directed ortho-Metalation (DoM) of 4-Fluorobenzonitrile

This approach leverages the directing ability of the fluorine and cyano groups to achieve regioselective formylation at the C3 position of 4-fluorobenzonitrile. The use of a Hauser base, such as TMPMgCl·LiCl, enables efficient metalation ortho to the fluorine atom, followed by quenching with a formylating agent.

Route 2: Cyanation of 5-Bromo-2-fluorobenzaldehyde

This route involves a nucleophilic aromatic substitution, specifically a Rosenmund-von Braun reaction, where the bromo-substituent of 5-bromo-2-fluorobenzaldehyde is displaced by a cyanide group. This method is advantageous when the brominated precursor is readily available or can be synthesized efficiently.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in each synthesis route, providing a clear comparison of yields and reaction conditions.

Table 1: Synthesis of 4-Fluoro-3-formylbenzonitrile via Directed ortho-Metalation

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Fluorobenzonitrile | 1. TMPMgCl·LiCl 2. N-Methylformanilide | THF | -78 to RT | 2 | 62 |

Table 2: Synthesis of 4-Fluoro-3-formylbenzonitrile via Cyanation

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-fluorobenzaldehyde | CuCN | NMP | 170 | Overnight | ~76 (analogous) |

Table 3: Synthesis of Precursor 5-Bromo-2-fluorobenzaldehyde

| Starting Material | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-fluorobenzene | Formylation | 1. LDA (from n-BuLi, DIPEA) 2. Methyl formate | THF | -78 to RT | 2.5 | 54 |

| 4-Fluorobenzaldehyde | Bromination | N-Bromosuccinimide | Trifluoroacetic acid / H₂SO₄ | 50 | 8 | 84 |

| o-Fluorobenzaldehyde | Bromination | N-Bromosuccinimide, AlCl₃ | Dichloroethane | 60 | 3-8 | 75 |

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Protocol 1: Synthesis of 4-Fluoro-3-formylbenzonitrile via Directed ortho-Metalation[1]

-

Preparation of the Metalating Agent: In a flame-dried flask under an inert atmosphere, prepare a 1 M solution of TMPMgCl·LiCl in THF.

-

Metalation: To a solution of 4-fluorobenzonitrile (1.0 equiv.) in anhydrous THF at -78 °C, add the TMPMgCl·LiCl solution (1.3 equiv.) dropwise. Stir the mixture at this temperature for 1.5 hours.

-

Formylation: Add N-methylformanilide (2.0 equiv.) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: Hexanes/EtOAc 9:1) to afford 4-fluoro-3-formylbenzonitrile as a white solid.

Protocol 2: Synthesis of 4-Fluoro-3-formylbenzonitrile via Cyanation (Analogous Procedure)[2][3]

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-fluorobenzaldehyde (1.0 equiv.) in N-Methyl-2-pyrrolidone (NMP).

-

Cyanation: Add cuprous cyanide (CuCN) (1.15 equiv.) to the solution. Heat the reaction mixture to 170 °C and stir overnight.

-

Work-up: After cooling to room temperature, add diatomaceous earth to the mixture and filter. The filtrate is diluted with water and extracted with ethyl acetate.

-

Purification: The combined organic phases are washed twice with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The residue is recrystallized from a mixed solvent of petroleum ether and ethyl acetate to yield the product.

Protocol 3: Synthesis of 5-Bromo-2-fluorobenzaldehyde from 1-Bromo-4-fluorobenzene[1]

-

LDA Preparation: To a solution of N,N-diisopropylamine (1.1 equiv.) in dry THF at -78 °C, add n-BuLi (2.5 M in hexane, 1.2 equiv.). Stir the resulting mixture for 30 minutes.

-

Metalation: Add a solution of 1-bromo-4-fluorobenzene (1.0 equiv.) in dry THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 2 hours.

-

Formylation: Add methyl formate (1.1 equiv.) and stir for a further 30 minutes at -78 °C.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for 1 hour. Dilute with water and extract the aqueous layer with EtOAc. The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and evaporated. The residue is purified by column chromatography (petroleum ether:EtOAc, 20:1) to give the title compound as a yellow oil.

Synthesis Route Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis routes.

Caption: Directed ortho-Metalation of 4-Fluorobenzonitrile.

The Dual Nature of Electron Density: A Technical Guide to the Electronic Effects of Cyano and Fluoro Groups on Aromatic Rings

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound influence of cyano (-CN) and fluoro (-F) substituents on the electronic landscape of aromatic rings. Understanding these effects is paramount in the fields of medicinal chemistry, materials science, and chemical synthesis, as they dictate molecular reactivity, binding affinities, and pharmacokinetic properties. This document provides a comprehensive overview of the inductive and resonance effects of these two important functional groups, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent on an aromatic ring is a delicate interplay between its inductive and resonance effects. These effects can be quantified using various linear free-energy relationship (LFER) parameters, most notably the Hammett, Swain-Lupton, and Taft parameters.

Hammett Parameters (σ): The Hammett equation, log(K/K₀) = ρσ, provides a quantitative measure of the electronic effect of a substituent. The sign and magnitude of the Hammett constant (σ) reveal the nature and strength of this effect. A positive σ value indicates an electron-withdrawing group (EWG), which stabilizes a negative charge and destabilizes a positive charge at the reaction center. Conversely, a negative σ value signifies an electron-donating group (EDG). The position of the substituent (meta or para) significantly influences its electronic contribution, which is captured by the σₘ and σₚ values, respectively.

Swain-Lupton Parameters (F and R): To deconstruct the overall electronic effect into its inductive and resonance components, Swain and Lupton introduced the F (field/inductive) and R (resonance) parameters. F represents the substituent's ability to influence the reaction center through space and through the sigma bond framework, while R quantifies its influence via the pi system (resonance).

Taft Parameters (σ* and Eₛ): Originally developed for aliphatic systems, Taft parameters can also provide insights into the electronic (σ*) and steric (Eₛ) properties of substituents that can be relevant in certain aromatic contexts.

The following tables summarize the key electronic parameters for the cyano and fluoro groups.

Table 1: Hammett and Swain-Lupton Parameters for Cyano and Fluoro Substituents

| Substituent | σₚ | σₘ | F (Field/Inductive) | R (Resonance) |

| Cyano (-CN) | 0.66 | 0.56 | 0.51 | 0.19 |

| Fluoro (-F) | 0.06 | 0.34 | 0.43 | -0.34 |

Table 2: Taft Parameters for Cyano and Fluoro Substituents

| Substituent | σ* (Polar) | Eₛ (Steric) |

| Cyano (-CN) | 1.30 | -0.51 |

| Fluoro (-F) | 1.09 | -0.46 |

Table 3: pKₐ Values of Substituted Benzoic Acids and Phenols

| Compound | pKₐ |

| Benzoic Acid | 4.20 |

| p-Cyanobenzoic Acid | 3.55[1], 3.60[2] |

| p-Fluorobenzoic Acid | 4.14[3][4], 4.15[5] |

| Phenol | 9.95 |

| p-Cyanophenol | 7.95 |

| p-Fluorophenol | 9.29[2] |

Table 4: Spectroscopic Data for Benzonitrile and Fluorobenzene

| Compound | ¹³C NMR Chemical Shifts (ppm vs. TMS) | ¹⁹F NMR Chemical Shift (ppm vs. CFCl₃) | IR Stretching Frequency (cm⁻¹) |

| Benzonitrile | C1: 112.4, C2/6: 132.5, C3/5: 129.2, C4: 132.1, C≡N: 118.7 | N/A | C≡N: ~2230 |

| Fluorobenzene | C1: 163.3 (d, J=245 Hz), C2/6: 115.5 (d, J=21 Hz), C3/5: 130.2 (d, J=8 Hz), C4: 124.2 (d, J=3 Hz) | -113.15 | C-F: ~1230 |

The Interplay of Inductive and Resonance Effects

The data presented in the tables above highlight the distinct electronic natures of the cyano and fluoro groups, which arise from the interplay of their inductive and resonance effects.

The Cyano Group: A Potent Electron-Withdrawing Group

The cyano group is a strong electron-withdrawing group through both inductive and resonance effects.

-

Inductive Effect (-I): The sp-hybridized carbon of the nitrile is highly electronegative, and the nitrogen atom further enhances this effect. This leads to a strong withdrawal of electron density from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M/-R): The cyano group can participate in resonance, withdrawing electron density from the aromatic ring's pi system. This is particularly effective from the ortho and para positions.

The Fluoro Group: A Tale of Two Opposing Effects

The fluoro group presents a more complex scenario, with its inductive and resonance effects acting in opposition.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bond.

-

Resonance Effect (+M/+R): The lone pairs on the fluorine atom can be donated to the aromatic ring's pi system through resonance. This electron-donating effect is most pronounced at the ortho and para positions.

The net electronic effect of the fluoro group is a balance between these two opposing forces. While the inductive effect is stronger, leading to an overall deactivation of the ring towards electrophilic aromatic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions.

Experimental Protocols for Characterizing Electronic Effects

The quantitative data presented in this guide are derived from various experimental techniques. The following sections provide detailed methodologies for key experiments used to probe the electronic effects of substituents.

Determination of Hammett Constants via pKₐ Measurement of Substituted Benzoic Acids

The Hammett constants are experimentally determined by measuring the acid dissociation constants (Kₐ) of a series of meta- and para-substituted benzoic acids. The pKₐ is then used in the Hammett equation.

Experimental Workflow:

Detailed Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standardized ~0.1 M sodium hydroxide (NaOH) solution.

-

Accurately weigh approximately 100-200 mg of the substituted benzoic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol/water) in a beaker.

-

Add a magnetic stir bar to the beaker.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the beaker with the benzoic acid solution on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the benzoic acid solution.

-

Add the NaOH solution in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL or dropwise).

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve. The equivalence point is the midpoint of the steepest part of the curve.

-

For a more accurate determination of the equivalence point, construct a Gran plot. Plot Vb * 10^(-pH) (y-axis) versus Vb (x-axis), where Vb is the volume of base added. The x-intercept of the linear portion of this plot gives the equivalence point.[6][7][8]

-

The pKₐ is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

-

Calculation of Hammett Constant:

-

Using the experimentally determined pKₐ of the substituted benzoic acid and the known pKₐ of unsubstituted benzoic acid (4.20), calculate the Hammett constant (σ) using the following equation, where ρ (the reaction constant) is defined as 1 for the ionization of benzoic acids in water at 25°C: σ = pKₐ (benzoic acid) - pKₐ (substituted benzoic acid)

-

Spectroscopic Analysis of Electronic Effects

NMR and IR spectroscopy are powerful tools for qualitatively and quantitatively assessing the electronic influence of substituents on an aromatic ring.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the aromatic protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the electron density at these nuclei. Electron-withdrawing groups deshield the nuclei, causing their signals to shift downfield (to higher ppm values), while electron-donating groups cause an upfield shift. For fluorine-containing compounds, ¹⁹F NMR is particularly informative, as the fluorine chemical shift is highly sensitive to its electronic environment.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the substituted aromatic compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine standard for ¹⁹F NMR.

-

-

Data Acquisition:

-

Acquire the ¹H, ¹³C, and/or ¹⁹F NMR spectrum using a high-resolution NMR spectrometer.

-

Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is usually employed to simplify the spectrum.

-

-

Data Analysis:

-

Assign the signals in the spectrum to the corresponding nuclei in the molecule.

-

Compare the chemical shifts of the aromatic protons and carbons to those of unsubstituted benzene (¹H: ~7.34 ppm; ¹³C: 128.7 ppm).

-

Correlate the changes in chemical shifts with the electronic properties of the substituent. Downfield shifts indicate electron withdrawal, while upfield shifts suggest electron donation. The magnitude of the shift provides a measure of the strength of the electronic effect.

-

3.2.2. Infrared (IR) Spectroscopy

The vibrational frequencies of specific bonds within a molecule are influenced by the electronic environment. For the cyano and fluoro groups, the stretching frequencies of the C≡N and C-F bonds, respectively, can provide insights into their electronic interactions with the aromatic ring.

Experimental Protocol for IR Analysis:

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and the spectrum recorded in a solution cell.

-

-

Data Acquisition:

-

Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic stretching vibration of the substituent's key bond (e.g., C≡N stretch for the cyano group, C-F stretch for the fluoro group).

-

Compare the frequency of this vibration to that in a non-aromatic reference compound.

-

Analyze the shift in the vibrational frequency in response to changes in the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups on the ring generally lead to an increase in the C≡N and C-F stretching frequencies, while electron-donating groups cause a decrease.[9]

-

Conclusion

The cyano and fluoro groups, while both influencing the electronic properties of an aromatic ring, do so in distinct and nuanced ways. The cyano group acts as a potent and unambiguous electron-withdrawing group through a combination of strong inductive and resonance effects. In contrast, the fluoro group exhibits a dual nature, with a dominant electron-withdrawing inductive effect being partially offset by an electron-donating resonance effect. A thorough understanding of these electronic effects, quantified by parameters such as Hammett constants and probed through experimental techniques like pKₐ measurements and spectroscopic analysis, is essential for the rational design of molecules with tailored properties in drug discovery and materials science. This guide provides the foundational knowledge and practical methodologies for researchers to confidently explore and exploit the electronic influence of these two critical functional groups.

References

- 1. brainly.com [brainly.com]

- 2. pKa values [stenutz.eu]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chembk.com [chembk.com]

- 6. Gran plot - Wikipedia [en.wikipedia.org]

- 7. csun.edu [csun.edu]

- 8. docsity.com [docsity.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reactivity of 5-Cyano-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental reactivity of 5-Cyano-2-fluorobenzaldehyde, a versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifecta of reactive sites—the aldehyde, the cyano group, and the activated fluorine atom—makes it a valuable precursor for the synthesis of diverse and complex molecular architectures, particularly in the development of novel therapeutic agents.

Core Reactivity and Physicochemical Properties

This compound (IUPAC name: 4-Fluoro-3-formylbenzonitrile) is a white to light yellow powder with a molecular weight of 149.12 g/mol .[1][2] The strategic placement of its functional groups governs its chemical behavior. The strongly electron-withdrawing cyano and aldehyde groups render the aromatic ring electron-deficient, which in turn activates the fluorine atom for nucleophilic aromatic substitution (SNAr).[3] The aldehyde group itself is a key site for nucleophilic addition and condensation reactions, while the cyano group can be further transformed into other functionalities such as amines or carboxylic acids.[3]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol [1] |

| Appearance | White to light yellow powder[2] |

| CAS Number | 146137-79-3[1] |

| Purity | ≥ 98% (GC)[2] |

| Storage Conditions | 0-8°C[2] |

Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |

| Aldehyde H | ~10.3 | - | The aldehyde proton is highly deshielded and appears as a singlet. |

| Aldehyde C | ~189 | The carbonyl carbon is significantly deshielded. | |

| Aromatic CH | 7.8 - 8.2 | 115 - 140 | The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing groups will shift the protons downfield. |

| Aromatic C-F | - | ~165 (d, J ≈ 260 Hz) | The carbon attached to fluorine will show a large one-bond coupling constant. |

| Aromatic C-CN | - | ~110 | The carbon bearing the cyano group is typically shielded. |

| Aromatic C-CHO | - | ~135 | The carbon attached to the aldehyde group. |

| Cyano C | - | ~117 | The nitrile carbon appears in a characteristic region. |

Predicted FT-IR Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale for Prediction |

| Aldehyde | C=O Stretch | ~1700 - 1710 (strong) | Characteristic strong absorption for an aromatic aldehyde. |

| Aldehyde | C-H Stretch | ~2850 & ~2750 (two weak bands) | Fermi doublet characteristic of aldehydes. |

| Nitrile | C≡N Stretch | ~2230 (strong, sharp) | A strong and sharp absorption is expected for the nitrile group. |

| Aromatic Ring | C-H Stretch | >3000 (weak to medium) | Typical for aromatic C-H stretching. |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 (medium, multiple bands) | Characteristic absorptions for the benzene ring. |

| C-F Bond | C-F Stretch | ~1250 - 1100 (strong) | A strong absorption is expected for the carbon-fluorine bond. |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Interpretation |

| 149 | [C₈H₄FNO]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₈H₃FNO]⁺ | [M-H]⁺, loss of the aldehydic hydrogen. |

| 121 | [C₇H₄FN]⁺• | [M-CO]⁺•, loss of a neutral carbon monoxide molecule. |

| 120 | [C₇H₃FN]⁺ | [M-CHO]⁺, loss of the formyl radical. |

Key Experimental Protocols

The reactivity of this compound makes it a valuable starting material for a variety of chemical transformations. Below are detailed protocols for its synthesis and two of its fundamental reactions.

Synthesis of this compound from 5-Bromo-2-fluorobenzaldehyde

This procedure is adapted from a general method for the cyanation of aryl halides.[1]

Materials:

-

5-Bromo-2-fluorobenzaldehyde

-

Copper(I) cyanide

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Three-necked flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

In a three-necked flask equipped with a reflux condenser and magnetic stirrer, a mixture of 5-bromo-2-fluorobenzaldehyde (9 mmol) and copper(I) cyanide (15.7 mmol) in DMF (14.0 mL) is prepared.[1]

-

The mixture is stirred at reflux overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and poured into a solution of water (10 mL).[1]

-

The crude product is extracted with dichloromethane (DCM).

-

The organic phase is washed with water until neutral, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product as a white solid.[1]

-

Further purification can be achieved by recrystallization or column chromatography.

Knoevenagel Condensation with Malononitrile

This is a general protocol for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.[4]

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask, magnetic stirrer, and reflux condenser.

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.[4]

-

Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.[4]

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Dry the purified product under vacuum.

Nucleophilic Aromatic Substitution with a Phenol

This protocol is a general procedure for the SNAr reaction of an activated aryl fluoride with a nucleophile.[5]

Materials:

-

This compound

-

A substituted phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO)

-

Water, heptane, dichloromethane

-

Test tube or round-bottom flask, heating bath.

Procedure:

-

In a reaction vessel, mix this compound (2.0 mmol), the phenol (2.0 mmol), and an excess of potassium carbonate.[5]

-

Add DMSO (2 mL) and heat the mixture in a bath at 140 °C for at least 30 minutes.[5]

-

Cool the mixture in an ice-water bath for a minimum of 10 minutes.

-

Add water (6 mL) and stir thoroughly. The product will precipitate as a solid.

-

Collect the crude product by filtration.

-

For purification, the crude solid can be dissolved in a minimal amount of dichloromethane and recrystallized by the slow addition of heptane, followed by slow evaporation of the solvent.[5]

Application in Drug Discovery: Targeting DNA Repair Pathways

Derivatives of fluorobenzaldehydes are instrumental in the synthesis of pharmacologically active compounds.[6] A notable application is in the development of inhibitors for enzymes involved in DNA repair pathways, which can sensitize cancer cells to chemotherapy.[3] One such target is Tyrosyl-DNA phosphodiesterase 2 (TDP2).

TDP2 is a crucial enzyme in the repair of DNA double-strand breaks that are covalently linked to Topoisomerase II (Top2), a class of proteins targeted by many anticancer drugs.[6] Inhibition of TDP2 can enhance the efficacy of these chemotherapeutic agents.[6] Deazaflavin analogues, synthesized from precursors like 4-cyano-2-fluorobenzaldehyde (an isomer of the title compound), have been shown to be potent inhibitors of TDP2.[6]

Caption: Inhibition of the TDP2 DNA repair pathway by derivatives of this compound.

Experimental and Synthetic Workflows

The synthesis and subsequent reactions of this compound follow a logical workflow that is crucial for efficient and high-yield production in a research setting.

Caption: Experimental workflow for the synthesis and subsequent reactions of this compound.

References

- 1. Discovery of selective inhibitors of tyrosyl-DNA phosphodiesterase 2 by targeting the enzyme DNA-binding cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Discovery of selective inhibitors of tyrosyl-DNA phosphodiesterase 2 by targeting the enzyme DNA-binding cleft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Novel deazaflavin analogues potently inhibited tyrosyl DNA phosphodiesterase 2 (TDP2) and strongly sensitized cancer cells toward treatment with topoisomerase II (TOP2) poison etoposide - PMC [pmc.ncbi.nlm.nih.gov]

5-Cyano-2-fluorobenzaldehyde material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for 5-Cyano-2-fluorobenzaldehyde (CAS No. 146137-79-3), a key intermediate in pharmaceutical and agrochemical synthesis. This document consolidates critical safety information, physical and chemical properties, and handling protocols to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a white to light yellow powder. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 149.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to light yellow powder | --INVALID-LINK-- |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| Boiling Point | 216.5 ± 20.0 °C (Predicted) | --INVALID-LINK-- |

| Flash Point | 84.7 ± 21.8 °C | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

Hazard Identification and Safety Information

This compound is classified as an irritant and corrosive substance.[1] The following tables outline its GHS classification and associated precautionary statements.

GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Irritant | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | Corrosive | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Irritant | Warning | H335: May cause respiratory irritation |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1][2]

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1][2]

Toxicological Information

Experimental Protocols

Specific experimental safety studies for this compound are not publicly available. However, the hazard classifications suggest that standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), were likely used to determine the irritant and corrosive properties.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This test involves the application of the substance to the skin of a laboratory animal (typically a rabbit) for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion For this test, the substance is applied to the eye of an animal subject. The eye is then examined for damage to the cornea, iris, and conjunctiva at specified time points to assess the extent and reversibility of any lesions.

Accidental Release and Disposal Workflow

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following diagram outlines a logical workflow for handling an accidental release of this compound.

Handling and Storage

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is between 0-8°C.[2]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its irritant and corrosive properties. Researchers and laboratory personnel must adhere to the safety precautions outlined in this guide and consult the full Safety Data Sheet (SDS) from their supplier before use. By implementing proper engineering controls, personal protective equipment, and safe work practices, the risks associated with this compound can be effectively managed.

References

Spectroscopic Data Analysis of 5-Cyano-2-fluorobenzaldehyde: A Technical Guide

Introduction

5-Cyano-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aldehyde, a cyano group, and a fluorine atom, presents a unique electronic and steric environment, making it a valuable building block for creating fluorinated compounds with enhanced biological activity.[1] A precise understanding of its molecular structure and purity is critical for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, offering detailed experimental protocols, expected data, and a logical workflow for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Identity

-

Chemical Name: this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide unambiguous structural confirmation. The data presented below are predicted values based on the analysis of structurally similar compounds, such as other fluorobenzaldehyde and cyanobenzaldehyde isomers.[6][7][8]

Predicted Quantitative NMR Data

The chemical shifts are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the aldehyde (-CHO), cyano (-CN), and fluorine (-F) groups will cause the aromatic protons and carbons to be deshielded, shifting their signals downfield.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aldehydic H | ~10.3 | d | ~3 Hz (⁴JHF) | 1H |

| H-3 | ~7.8 - 7.9 | dd | ~8 Hz (³JHH), ~5 Hz (³JHF) | 1H |

| H-4 | ~7.4 - 7.5 | t | ~8 Hz (³JHH) | 1H |

| H-6 | ~8.0 - 8.1 | dd | ~8 Hz (³JHH), ~2 Hz (⁴JHH) | 1H |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O (Aldehyde) | ~188 | d |

| C-CN (Cyano) | ~116 | s |

| C1 (C-CHO) | ~125 | d |

| C2 (C-F) | ~165 | d |

| C3 | ~135 | d |

| C4 | ~118 | d |

| C5 (C-CN) | ~115 | s |

| C6 | ~138 | s |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-resolution NMR spectra.

-

Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz instrument.[6]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum and pick the peaks for both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Quantitative FT-IR Data

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~2230 | C≡N Stretch | Nitrile |

| ~1705 | C=O Stretch | Aldehyde (Carbonyl)[5] |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring |

| ~1250 | C-F Stretch | Aryl-Fluoride |

Experimental Protocol for ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples that requires minimal preparation.[7]

-

Instrument Preparation: Turn on the FT-IR spectrometer and allow the source and detector to stabilize.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[7]

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal (typically diamond or germanium).[7]

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[7]

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[9] Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal surface with a soft tissue dampened with a suitable solvent like isopropanol or acetone.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is expected to show a strong molecular ion peak and characteristic fragment ions.

Table 4: Predicted m/z Fragments and Their Identities

| m/z Value | Ion Identity | Description |

|---|---|---|

| 149 | [M]⁺ | Molecular Ion |

| 148 | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 121 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |

| 120 | [M-CHO]⁺ | Loss of the formyl radical |

| 94 | [C₆H₃F]⁺ | Loss of CHO and CN |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by dissolving it in a volatile solvent (e.g., methanol or acetonitrile) for injection into a GC-MS or LC-MS system.

-

Ionization Method: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a library-searchable spectrum. High-Resolution Mass Spectrometry (HRMS) can also be used to confirm the elemental composition.[5]

-

Mass Analyzer: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250.

-

Data Analysis: Identify the molecular ion peak [M]⁺ to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure. The isotopic pattern can also be checked, although it will be simple for a C, H, F, N, O compound.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound requires an integrated approach where data from multiple spectroscopic techniques are combined to build a complete picture of the molecule's identity and purity.

Caption: Workflow for the integrated spectroscopic analysis of a chemical compound.

The diagram above illustrates the logical workflow. The analysis begins with the pure sample, which is then subjected to three primary spectroscopic techniques. Each technique provides a unique piece of structural information: NMR defines the carbon-hydrogen framework, FT-IR identifies the functional groups present, and MS confirms the molecular weight and elemental formula. The convergence of these independent datasets leads to the unambiguous structural confirmation of the molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H4FNO | CID 10909725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 146137-79-3 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

A Theoretical Investigation of 5-Cyano-2-fluorobenzaldehyde: A Technical Guide for Drug Discovery and Materials Science

Abstract

5-Cyano-2-fluorobenzaldehyde is a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its unique electronic and structural features, arising from the interplay of the cyano, fluoro, and aldehyde functionalities, make it a molecule of significant interest for theoretical investigation. This whitepaper provides an in-depth technical guide to the theoretical studies of this compound, offering insights into its molecular structure, spectroscopic signatures, electronic properties, and non-linear optical potential. By leveraging data from closely related isomers and established computational methodologies, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound (C₈H₄FNO) is a substituted aromatic aldehyde with a molecular weight of 149.12 g/mol . The presence of a strong electron-withdrawing cyano group and a highly electronegative fluorine atom on the benzaldehyde scaffold significantly influences its reactivity and molecular properties. These characteristics make it an attractive starting material for the synthesis of complex heterocyclic compounds and novel drug candidates. Understanding the fundamental quantum chemical properties of this molecule is crucial for predicting its behavior in chemical reactions and its potential for various applications.

This guide summarizes the expected theoretical data for this compound based on computational studies of analogous compounds, primarily employing Density Functional Theory (DFT). The methodologies and predicted data presented herein provide a robust framework for further experimental and computational research.

Computational Methodology

The theoretical data presented in this guide are based on the widely used Density Functional Theory (DFT) approach, which offers a good balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound is optimized to its ground state energy using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters and vibrational frequencies for organic molecules. Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the theoretical FT-IR and FT-Raman spectra.

Electronic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are crucial for understanding the chemical reactivity and kinetic stability of a molecule. These parameters are typically calculated using the optimized geometry. The Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and reactive sites of the molecule, is also generated from the DFT calculations.

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are calculated to assess the molecule's potential for applications in optoelectronics. These properties are determined by analyzing the response of the molecule to an external electric field.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is employed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization within the molecule. This analysis provides a deeper understanding of the electronic interactions between different parts of the molecule.

Predicted Molecular and Electronic Properties

Due to the absence of direct theoretical studies on this compound in the available literature, the following sections present data based on a closely related isomer, 4-Cyano-3-fluorobenzaldehyde, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory, and other relevant fluorobenzaldehyde derivatives. This approach provides a reasonable estimation of the expected properties for the title compound.

Molecular Geometry

The optimized molecular structure of this compound is expected to be planar. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-F and C-CN bond lengths will reflect the strong electron-withdrawing nature of these groups.

Diagram 1: Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Spectroscopic Properties

The predicted vibrational frequencies are essential for the interpretation of experimental FT-IR and FT-Raman spectra.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N | Stretching | ~2230 - 2240 |

| C=O (Aldehyde) | Stretching | ~1700 - 1720 |

| C-F | Stretching | ~1230 - 1270 |

| Aromatic C-H | Stretching | ~3050 - 3100 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

Note: These are approximate ranges based on characteristic vibrational frequencies of similar molecules.

Diagram 2: Computational Workflow for Spectroscopic Analysis

Caption: Workflow for theoretical and experimental spectroscopic analysis.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies and their gap are fundamental electronic properties. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Table 2: Predicted Electronic Properties (based on 4-Cyano-3-fluorobenzaldehyde)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.937 eV | Related to ionization potential and electron-donating ability. |

| LUMO Energy | -3.086 eV | Related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.851 eV | Indicates kinetic stability and chemical reactivity. |

| Dipole Moment | 1.60259 D | Measures molecular polarity, affecting solubility and interactions. |

The electron-withdrawing nature of the cyano and fluoro groups is expected to lower both the HOMO and LUMO energy levels.

Diagram 3: HOMO-LUMO Energy Level Diagram

Caption: Representation of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, negative potential (red/yellow) is anticipated around the electronegative oxygen, nitrogen, and fluorine atoms, indicating these are likely sites for electrophilic attack. Conversely, positive potential (blue) is expected around the hydrogen atoms of the aromatic ring and the aldehyde group, suggesting susceptibility to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability values are of interest for NLO applications. The presence of electron-withdrawing groups can enhance these properties.

Table 3: Predicted NLO Properties (based on fluorobenzaldehyde isomers)

| Property | o-Fluorobenzaldehyde | m-Fluorobenzaldehyde |

| Dipole Moment (Debye) | 3.38 | 1.96 |

| Mean Polarizability (a.u.) | 74.679 | 75.052 |

| First Static Hyperpolarizability (β) | - | 4.6 times that of ortho-isomer |

The introduction of the strong electron-withdrawing cyano group in this compound is expected to significantly influence its hyperpolarizability.

Experimental Protocols

While this guide focuses on theoretical studies, the validation of computational results relies on experimental data.

Synthesis

A common synthetic route to this compound involves the cyanation of 5-bromo-2-fluorobenzaldehyde.

Protocol: Cyanation of 5-bromo-2-fluorobenzaldehyde

-

A mixture of 5-bromo-2-fluorobenzaldehyde and copper(I) cyanide in a suitable solvent (e.g., DMF) is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into an aqueous solution (e.g., water and ammonia).

-

The crude product is extracted with an organic solvent (e.g., DCM), washed, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified, for example, by column chromatography.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound can be recorded using standard FT-IR and FT-Raman spectrometers. The experimental spectra can then be compared with the theoretically predicted spectra for vibrational assignment.

-

UV-Vis Spectroscopy: The electronic transitions can be studied using a UV-Vis spectrophotometer in a suitable solvent.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical overview of this compound, leveraging data from closely related molecules and established computational methods. The predicted molecular structure, spectroscopic signatures, electronic properties, and NLO potential offer a solid foundation for future research.